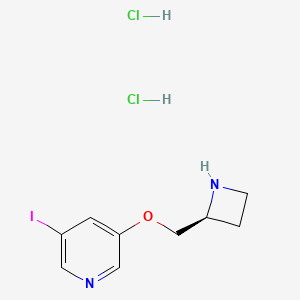

5-Iodo-A-85380 dihydrochloride

Description

The exact mass of the compound (S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azetines - Azetidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[[(2S)-azetidin-2-yl]methoxy]-5-iodopyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2O.2ClH/c10-7-3-9(5-11-4-7)13-6-8-1-2-12-8;;/h3-5,8,12H,1-2,6H2;2*1H/t8-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVVFYWEBSHGBV-JZGIKJSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1COC2=CC(=CN=C2)I.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]1COC2=CC(=CN=C2)I.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217837-17-6 | |

| Record name | Pyridine, 3-[(2S)-2-azetidinylmethoxy]-5-iodo-, hydrochloride (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Iodo-A-85380 Dihydrochloride for Researchers

A Potent and Selective Nicotinic Acetylcholine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Iodo-A-85380 dihydrochloride, a key pharmacological tool in the study of nicotinic acetylcholine receptors (nAChRs). This document details its chemical properties, mechanism of action, and summarizes key quantitative data from various studies. Furthermore, it provides detailed experimental protocols and visual representations of its signaling pathways and experimental workflows to facilitate its application in research and drug development.

Core Compound Properties

This compound is a synthetic compound renowned for its high affinity and selectivity as an agonist for the α4β2 and α6β2 subtypes of nicotinic acetylcholine receptors.[1] Its chemical structure is 3-[(2S)-2-Azetidinylmethoxy]-5-iodopyridine dihydrochloride.[1] The introduction of an iodine atom allows for radioiodination, making it an invaluable tool for in vivo imaging studies of nAChRs.[2]

| Property | Value | Reference |

| Chemical Name | 3-[(2S)-2-Azetidinylmethoxy]-5-iodopyridine dihydrochloride | [1] |

| Synonyms | 5-I-A-85380 | [3] |

| Molecular Formula | C₉H₁₁IN₂O · 2HCl | [1] |

| Molecular Weight | 363.03 g/mol | [1] |

| CAS Number | 1217837-17-6 | [1] |

| Appearance | Off-white powder | |

| Solubility | Soluble in water (up to 100 mM) and DMSO (up to 100 mM) | [1] |

| Storage | Desiccate at +4°C | [1] |

Mechanism of Action and Signaling Pathway

5-Iodo-A-85380 is a potent agonist at α4β2 and α6β2 nAChRs, which are ligand-gated ion channels.[1] Upon binding, it stabilizes the open conformation of the receptor, leading to an influx of cations, primarily Na⁺ and Ca²⁺. This influx causes depolarization of the neuronal membrane, which can trigger the firing of action potentials and the release of various neurotransmitters, most notably dopamine.[4] The activation of these receptors, particularly the α4β2 subtype, has been linked to various physiological processes, including reward, cognition, and pain perception.[5]

The downstream signaling cascade initiated by the activation of α4β2 nAChRs is complex and can involve multiple pathways. The initial influx of calcium is a critical event that can trigger various calcium-dependent enzymes and second messenger systems.

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional activity of 5-Iodo-A-85380 at various nAChR subtypes.

Table 3.1: Binding Affinity of 5-Iodo-A-85380

| Receptor Subtype | Species | Radioligand | Kd (pM) | Ki (pM) | Reference |

| α4β2 | Rat | [¹²⁵I]5-Iodo-A-85380 | 10 | [2] | |

| α4β2 | Human | [¹²⁵I]5-Iodo-A-85380 | 12 | [2] | |

| α4β2 | Rat | [³H]Epibatidine | 11-210 | [6] | |

| α3β4 | Rat | [³H]Epibatidine | ~5000-fold lower than α4β2 | [1] | |

| α7 | Rat | [³H]Epibatidine | ~25000-fold lower than α4β2 | [1] | |

| Muscle | Rat | [³H]Epibatidine | ~140000-fold lower than α4β2 | [1] |

Table 3.2: Functional Activity of 5-Iodo-A-85380

| Assay | Receptor Subtype | System | EC₅₀ (nM) | Emax (% of control) | Reference |

| [³H]Dopamine Release | α6β2 | Rat striatal synaptosomes | 12.7 | Not Reported | [1] |

| [³H]Dopamine Release | α4β2 | Rat striatal synaptosomes | ~35 | Not Reported | [1] |

| Calcium Influx | human α4β2 | Mammalian cell lines | Not Reported | Not Reported | [7] |

| Neuronal Firing | α4β2* | Dopaminergic neurons (VTA) | Not Reported | Not Reported | [7] |

Experimental Protocols

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol for 5-Iodo-A-85380 is not readily found. However, its synthesis has been reported to be performed at the Research Triangle Institute.[3] The synthesis of its radioiodinated form has been described via radioiodination of a trimethylstannyl precursor.[8] Below is a representative protocol for the synthesis of a similar radioiodinated pyridine derivative, which can be adapted for 5-Iodo-A-85380.

Representative Synthesis of a Radioiodinated Pyridine Derivative

-

Stannylation of the Precursor: A common route to radioiodinated aromatic compounds is through a stannylated intermediate. The corresponding bromo- or triflate-substituted precursor of A-85380 would be reacted with a tin reagent, such as hexamethylditin, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) in an appropriate solvent (e.g., toluene) under inert atmosphere and heated to reflux. The reaction progress is monitored by TLC or LC-MS.

-

Purification of the Stannylated Intermediate: Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

-

Radioiodination: The purified trimethylstannyl precursor is dissolved in a suitable solvent (e.g., ethanol). Sodium iodide (Na¹²⁵I or Na¹²³I) is added, followed by an oxidizing agent (e.g., Chloramine-T or Iodogen). The reaction is typically carried out at room temperature for a short period (5-15 minutes).

-

Quenching and Purification: The reaction is quenched by the addition of a reducing agent (e.g., sodium metabisulfite). The crude radioiodinated product is then purified by high-performance liquid chromatography (HPLC) to separate it from unreacted iodide and other impurities.

-

Formulation: The purified radioiodinated 5-Iodo-A-85380 is formulated in a suitable vehicle (e.g., saline with a small amount of ethanol) for in vitro or in vivo use.

In Vitro Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for nAChRs using [¹²⁵I]5-Iodo-A-85380 as the radioligand.

-

Membrane Preparation: Brain tissue (e.g., rat cortex or thalamus) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and cell debris. The supernatant is then centrifuged at high speed to pellet the membranes. The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard assay (e.g., BCA or Bradford).

-

Assay Setup: The assay is performed in a 96-well plate. To each well, add:

-

50 µL of buffer or competing ligand at various concentrations.

-

50 µL of [¹²⁵I]5-Iodo-A-85380 at a fixed concentration (typically at or below its Kd value).

-

100 µL of the membrane preparation.

-

Non-specific binding is determined in the presence of a high concentration of a known nAChR ligand (e.g., 1 µM epibatidine).

-

-

Incubation: The plate is incubated for a sufficient time to reach equilibrium (e.g., 2-3 hours) at a controlled temperature (e.g., 4°C or room temperature).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

-

Counting: The radioactivity trapped on the filters is quantified using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the competing ligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Behavioral Assays in Mice

The following are general protocols for assessing the in vivo effects of 5-Iodo-A-85380 in mice.

4.3.1. Hot-Plate Test for Antinociception

-

A hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Mice are placed individually on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

-

A baseline latency is determined for each mouse before drug administration.

-

This compound is dissolved in saline and administered (e.g., subcutaneously or intraperitoneally) at various doses.

-

The hot-plate test is repeated at different time points after drug administration (e.g., 15, 30, 60 minutes) to determine the time course and peak effect.

-

An increase in the latency to respond is indicative of an antinociceptive effect.

4.3.2. Measurement of Hypothermia

-

The baseline core body temperature of each mouse is measured using a rectal thermometer.

-

This compound is administered as described above.

-

Core body temperature is measured at regular intervals after drug administration.

-

A decrease in body temperature indicates a hypothermic effect.

4.3.3. Dopamine Release Assay using Striatal Synaptosomes

-

Synaptosome Preparation: The striatum is dissected from the brain and homogenized in a sucrose buffer. The homogenate is centrifuged to obtain a crude synaptosomal pellet, which is then resuspended.

-

Loading with [³H]Dopamine: Synaptosomes are incubated with [³H]dopamine to allow for its uptake.

-

Superfusion: The loaded synaptosomes are placed in a superfusion chamber and continuously perfused with a physiological buffer.

-

Stimulation: After a washout period to establish a stable baseline of [³H]dopamine release, the synaptosomes are stimulated with 5-Iodo-A-85380 at various concentrations.

-

Fraction Collection: Fractions of the superfusate are collected at regular intervals before, during, and after stimulation.

-

Quantification: The amount of [³H]dopamine in each fraction is determined by liquid scintillation counting.

-

Data Analysis: The release of [³H]dopamine is expressed as a percentage of the total radioactivity present in the synaptosomes. The EC₅₀ value for 5-Iodo-A-85380-induced dopamine release is then calculated.

Conclusion

This compound is a powerful and versatile tool for the investigation of nicotinic acetylcholine receptors. Its high affinity and selectivity for α4β2 and α6β2 subtypes, combined with the ability to be radiolabeled, make it an indispensable ligand for both in vitro and in vivo studies. This guide provides researchers with the essential information and methodologies to effectively utilize this compound in their studies of nAChR pharmacology and function.

References

- 1. Hot Plate and Tail Flick Assay [bio-protocol.org]

- 2. 5-Iodo-A-85380, an alpha4beta2 subtype-selective ligand for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of 5-iodo-A-85380, a β2-selective nicotinic receptor agonist, in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Release of dopamine from striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

5-Iodo-A-85380: A Deep Dive into its Mechanism of Action on Nicotinic Receptors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

5-Iodo-A-85380 is a potent and selective agonist for neuronal nicotinic acetylcholine receptors (nAChRs), a class of ligand-gated ion channels crucial in various physiological and pathological processes. This technical guide provides a comprehensive overview of the mechanism of action of 5-Iodo-A-85380, focusing on its interaction with nAChR subtypes, the functional consequences of this interaction, and the potential downstream signaling cascades. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and medicinal chemistry.

Core Mechanism of Action: Selective Agonism at α4β2 Nicotinic Receptors*

5-Iodo-A-85380 is a structural analog of A-85380 and exhibits a high affinity and selectivity for the α4β2 subtype of nAChRs, which are the most abundant nicotinic receptors in the brain.[1][2] The asterisk (*) indicates that other subunits may be present in the receptor complex. The high selectivity of 5-Iodo-A-85380 for the β2 subunit-containing receptors has been demonstrated in studies using mice lacking the β2 subunit, where the binding of [¹²⁵I]5-Iodo-A-85380 was absent.[2]

The α4β2 nAChRs exist in two primary stoichiometric configurations with distinct pharmacological properties: a high-sensitivity (HS) isoform, typically (α4)₂(β2)₃, and a low-sensitivity (LS) isoform, typically (α4)₃(β2)₂. 5-Iodo-A-85380 acts as a full agonist at the high-sensitivity α4β2 nAChRs and as a partial agonist at the low-sensitivity α4β2 nAChRs and α6-containing subtypes.[1][3] This differential activity is a key aspect of its pharmacological profile.

Quantitative Data: Binding Affinity and Functional Potency

The interaction of 5-Iodo-A-85380 with various nAChR subtypes has been quantified in numerous studies. The following tables summarize the key binding affinity (Kd, Ki) and functional potency (EC₅₀) values reported in the literature.

Table 1: Binding Affinity of 5-Iodo-A-85380 for Nicotinic Receptor Subtypes

| Receptor Subtype | Ligand | Tissue/System | Kd (pM) | Reference |

| α4β2 | [¹²⁵I]5-Iodo-A-85380 | Rat Brain | 10 | [2] |

| α4β2 | [¹²⁵I]5-Iodo-A-85380 | Human Brain | 12 | [2] |

Table 2: Comparative Potency of 5-Iodo-A-85380 at Different Nicotinic Receptor Subtypes

| Receptor Subtype | Parameter | Relative Potency vs. α4β2 | Reference |

| α3β4 | Binding Affinity | 850-fold lower | |

| α7 | Binding Affinity | 27,000-fold lower | |

| α6β2 | Functional Activity (Dopamine Release) | Potent Agonist |

Table 3: Functional Activity of 5-Iodo-A-85380

| Receptor Subtype/Response | Assay | EC₅₀ | Efficacy | Reference |

| High-Sensitivity α4(2)β2(3) | Electrophysiology | Potent | Full Agonist | [1][3] |

| Low-Sensitivity α4(3)β2(2) | Electrophysiology | Potent | Partial Agonist | [1][3] |

| α6-containing subtypes | Electrophysiology | Potent | Partial Agonist | [1][3] |

Signaling Pathways Modulated by 5-Iodo-A-85380

The binding of an agonist to a nAChR initiates a conformational change in the receptor, leading to the opening of its ion channel. This allows the influx of cations, primarily Na⁺ and Ca²⁺, resulting in depolarization of the cell membrane. The increase in intracellular Ca²⁺ acts as a second messenger, triggering a variety of downstream signaling cascades.

While direct studies on the specific signaling pathways activated by 5-Iodo-A-85380 are limited, the known mechanisms of α4β2 nAChR activation suggest the potential involvement of the following pathways:

-

Calcium-Dependent Signaling: The influx of Ca²⁺ through the activated α4β2 receptor can directly modulate the activity of various enzymes and transcription factors. This can lead to changes in gene expression and cellular function. The α4β2 receptors are permeable to calcium, and their activation can lead to an increase in intracellular calcium levels, which in turn can trigger various downstream signaling events.[4][5]

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Activation of nAChRs has been shown to engage this pathway, potentially through Ca²⁺-dependent mechanisms or interactions with other signaling molecules.[6][7]

-

JAK2/STAT3 Pathway: The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is involved in cell growth, differentiation, and immune responses. There is evidence linking α7 nAChR activation to this pathway, and it is plausible that α4β2 nAChRs may also utilize this cascade.[8][9][10]

Below are diagrams illustrating the potential signaling pathways and a typical experimental workflow for studying 5-Iodo-A-85380.

Caption: Potential signaling pathways activated by 5-Iodo-A-85380.

Experimental Protocols

The characterization of 5-Iodo-A-85380's mechanism of action relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of 5-Iodo-A-85380 to nAChRs.

Objective: To determine the dissociation constant (Kd) of [¹²⁵I]5-Iodo-A-85380 for α4β2 nAChRs in brain tissue.

Materials:

-

Rat or human brain tissue expressing α4β2 nAChRs

-

[¹²⁵I]5-Iodo-A-85380 (radioligand)

-

Unlabeled 5-Iodo-A-85380 or other competing ligand (e.g., nicotine, epibatidine)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold binding buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.

-

Binding Reaction: In a series of tubes, incubate a fixed amount of membrane protein with increasing concentrations of [¹²⁵I]5-Iodo-A-85380.

-

Determination of Non-specific Binding: In a parallel set of tubes, perform the same incubation in the presence of a high concentration of unlabeled 5-Iodo-A-85380 to saturate the specific binding sites.

-

Incubation: Incubate all tubes at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer to remove unbound radioactivity.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the radioligand concentration and fit the data to a saturation binding isotherm to determine the Kd and Bmax (maximum number of binding sites).

Caption: Workflow for a radioligand binding assay.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the functional activity of 5-Iodo-A-85380 on nAChRs expressed in Xenopus oocytes.

Objective: To determine the EC₅₀ and efficacy of 5-Iodo-A-85380 at different nAChR subtypes.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the desired nAChR subunits (e.g., α4 and β2)

-

TEVC setup (amplifier, microelectrodes, perfusion system)

-

Recording solution (e.g., ND96)

-

5-Iodo-A-85380 solutions of varying concentrations

Procedure:

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

-

cRNA Injection: Inject the oocytes with a mixture of cRNAs for the nAChR subunits of interest. Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3M KCl. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (e.g., -70 mV).

-

Drug Application: Perfuse the oocyte with the recording solution. Apply increasing concentrations of 5-Iodo-A-85380 to the oocyte and record the resulting inward current.

-

Data Analysis: Plot the peak current response as a function of the 5-Iodo-A-85380 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration that produces 50% of the maximal response) and the Emax (maximal response). The efficacy (full or partial agonist) is determined by comparing the Emax of 5-Iodo-A-85380 to that of a known full agonist (e.g., acetylcholine).

Caption: Workflow for two-electrode voltage clamp electrophysiology.

Conclusion

5-Iodo-A-85380 is a valuable pharmacological tool for studying the α4β2* nicotinic acetylcholine receptors. Its high affinity and selectivity, coupled with its distinct functional profile as a full agonist at high-sensitivity and a partial agonist at low-sensitivity isoforms, make it a unique ligand for dissecting the complex roles of these receptors in the central nervous system. Further research is warranted to fully elucidate the specific downstream signaling pathways directly modulated by 5-Iodo-A-85380, which will provide a more complete understanding of its mechanism of action and its potential therapeutic applications.

References

- 1. Pharmacological characterization of 5-iodo-A-85380, a β2-selective nicotinic receptor agonist, in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Iodo-A-85380, an alpha4beta2 subtype-selective ligand for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Contribution of α4β2 nAChR in nicotine-induced intracellular calcium response and excitability of MSDB neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI3K/Akt Pathway: A Role in δ-Opioid Receptor–Mediated RGC Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of the JAK2-STAT3 pathway promotes expansion and maturation of human iPSCs-derived myogenic progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulation of the JAK2-STAT3 pathway promotes expansion and maturation of human iPSC-derived myogenic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Iodo-A-85380: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and pharmacological characteristics of 5-Iodo-A-85380, a potent and selective agonist for specific subtypes of nicotinic acetylcholine receptors (nAChRs). All quantitative data is presented in structured tables, and key experimental protocols are detailed. Visual diagrams created using Graphviz are provided for the synthesis pathway, signaling mechanism, and experimental workflows.

Chemical Structure and Properties

5-Iodo-A-85380, systematically named 3-((2S)-2-Azetidinylmethoxy)-5-iodopyridine, is a radioiodinated analog of the high-affinity nAChR ligand A-85380.[1] Its structure is characterized by a pyridine ring substituted with an iodine atom and an (S)-azetidinylmethoxy group. This compound is particularly valuable as a radioligand for in vitro and in vivo studies of α4β2* nAChRs due to its high potency and selectivity.[2]

| Property | Value |

| IUPAC Name | 3-[[(2S)-azetidin-2-yl]methoxy]-5-iodopyridine |

| Synonyms | 5-I-A-85380, 5IA |

| Molecular Formula | C₉H₁₁IN₂O |

| Molecular Weight | 290.10 g/mol (non-iodinated) |

| CAS Number | 213550-82-4 |

| Form | Typically supplied as a dihydrochloride hydrate salt, which is an off-white powder. |

| Solubility | The dihydrochloride salt is soluble in water (22 mg/mL) and DMSO (up to 100 mM).[3][4] |

Synthesis of 5-Iodo-A-85380

The synthesis of radioiodinated 5-Iodo-A-85380 is typically achieved through a two-step process involving the radioiodination of a stannylated precursor, followed by the removal of a protecting group.[1][5]

Experimental Protocol: Radiosynthesis

-

Radioiodination: The precursor, 5-trimethylstannyl-3-((1-tert-butoxycarbonyl-2(S)-azetidinyl)methoxy)pyridine, is subjected to an oxidative radioiodination reaction.[5] This is typically performed using Na[¹²⁵I] and an oxidizing agent such as Chloramine-T.

-

Deprotection: The resulting intermediate, which is BOC-protected, undergoes acidic deprotection to remove the tert-butoxycarbonyl (BOC) group from the azetidine ring.[1][5] This is commonly achieved by treatment with an acid like trifluoroacetic acid (TFA).

-

Purification: The final product is purified, often using high-performance liquid chromatography (HPLC), to yield 5-[¹²⁵I]iodo-A-85380 with high radiochemical purity.

This synthesis method typically results in radiochemical yields between 40-55%.[1][5]

Pharmacological Data

5-Iodo-A-85380 is a highly potent and selective agonist for α4β2 and α6β2* nAChR subtypes. It acts as a full agonist on high-sensitivity α4(2)β2(3) nAChRs and a partial agonist on low-sensitivity α4(3)β2(2) and α6-containing subtypes.[1]

Table 1: Binding Affinity of 5-Iodo-A-85380

| Receptor Subtype | Species | Preparation | Radioligand | K_d (pM) |

| α4β2 | Rat | Brain Membranes | [¹²⁵I]5-Iodo-A-85380 | 10 - 12 |

| α4β2 | Human | Brain Membranes | [¹²⁵I]5-Iodo-A-85380 | 12 - 14 |

Data sourced from Mukhin et al. (2000) and Horti et al. (1999).[1][2]

Table 2: Functional Activity and Selectivity

| Receptor Subtype | Assay Type | EC₅₀ (nM) | Selectivity vs. α4β2 |

| α6β2 | [³H]Dopamine Release (α-CTx-MII-sensitive) | 12.7 | - |

| α4β2 | [³H]Dopamine Release (α-CTx-MII-insensitive) | ~35 | - |

| α3β4 | - | - | ~5,000-fold |

| α7 | - | - | ~25,000-fold |

| Muscle-type | - | - | ~140,000-fold |

Data sourced from Mogg et al. (2004).[6] Selectivity is expressed as a fold-difference in affinity compared to the α4β2 subtype.

Mechanism of Action & Signaling

5-Iodo-A-85380 primarily acts on presynaptic nAChRs located on axon terminals. Its binding initiates the opening of the ligand-gated ion channel, leading to cation influx (primarily Na⁺ and Ca²⁺). The resulting membrane depolarization and increased intracellular calcium concentration trigger the release of neurotransmitters, such as dopamine, from the nerve terminal.[6]

Key Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a method to determine the binding affinity (K_i) of a test compound by measuring its ability to compete with [¹²⁵I]5-Iodo-A-85380 for binding to nAChRs in a membrane preparation.

References

- 1. Radiosynthesis and preliminary evaluation of 5-[123/125I]iodo-3-(2(S)-azetidinylmethoxy)pyridine: a radioligand for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Iodo-A-85380, an alpha4beta2 subtype-selective ligand for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of 3-123I-iodo-5-[2-(S)-3-pyrrolinylmethoxy]-pyridine (Niodene) as a potential nicotinic α4β2 receptor imaging agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-((2S)-2-Azetidinylmethoxy)-5-iodo-pyridine | C9H11IN2O | CID 6604876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-[123I]Iodo-3-[2(S)-2-azetidinylmethoxy]pyridine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Nicotinic receptors regulate the dynamic range of dopamine release in vivo - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-Iodo-A-85380 Binding Affinity for α4β2 Nicotinic Acetylcholine Receptor Subtypes

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the binding characteristics of 5-Iodo-A-85380 with α4β2 nicotinic acetylcholine receptor (nAChR) subtypes. This document details quantitative binding data, experimental methodologies, and associated signaling pathways.

Introduction

5-Iodo-A-85380, a derivative of the potent nicotinic agonist A-85380, is a highly selective radioligand for the α4β2 subtype of neuronal nAChRs.[1][2] Its favorable properties, including high affinity, low toxicity, and the ability to penetrate the blood-brain barrier, make it an invaluable tool for in vitro and in vivo studies of α4β2 receptors.[1] The α4β2 nAChRs are the most abundant nicotinic receptor subtype in the brain and are implicated in various physiological processes and pathological conditions, including nicotine addiction, pain, and neurodegenerative diseases.

A key feature of α4β2 nAChRs is their existence in two primary stoichiometric configurations: a high-sensitivity (HS) isoform with a subunit composition of (α4)₂(β2)₃ and a low-sensitivity (LS) isoform with a (α4)₃(β2)₂ arrangement.[2][3] 5-Iodo-A-85380 exhibits differential efficacy at these subtypes, acting as a full agonist at the high-sensitivity (α4)₂(β2)₃ nAChRs and a partial agonist at the low-sensitivity (α4)₃(β2)₂ subtype.[2]

Quantitative Binding Data

The binding affinity of 5-Iodo-A-85380 for α4β2 nAChRs has been characterized through various radioligand binding assays. The following table summarizes the key quantitative data.

| Radioligand | Preparation | Receptor Subtype | Stoichiometry | Affinity Constant (Kd) | Reference |

| 5-[¹²⁵I]iodo-A-85380 | Rat Brain Membranes | α4β2 nAChR | Not specified | 10 pM | [1] |

| 5-[¹²⁵I]iodo-A-85380 | Human Brain Membranes | α4β2 nAChR | Not specified | 12 pM | [1] |

| 5-[¹²⁵I]iodo-A-85380 | HEK-293 cells | (α4)₂(β2)₃ nAChR | High-Sensitivity (HS) | EC₅₀ = 23 ± 2 nM | [4] |

| 5-[¹²⁵I]iodo-A-85380 | HEK-293 cells | (α4)₃(β2)₂ nAChR | Low-Sensitivity (LS) | Partial Agonist | [2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ligand-receptor interactions. Below are synthesized protocols for common experiments used to characterize the binding of 5-Iodo-A-85380.

Radioligand Binding Assay with Brain Homogenates

This protocol outlines a typical saturation binding experiment to determine the affinity (Kd) and density (Bmax) of α4β2 nAChRs using [¹²⁵I]5-Iodo-A-85380.

1. Tissue Preparation:

- Harvest brains from the species of interest (e.g., rat).

- Homogenize the brain tissue in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

- Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 10-20 minutes at 4°C.

- Discard the supernatant and resuspend the pellet in fresh assay buffer. Repeat this wash step to remove endogenous acetylcholine.

- Determine the protein concentration of the final membrane preparation using a standard protein assay (e.g., Bradford or BCA).

2. Binding Reaction:

- In a series of tubes, add a constant amount of brain membrane homogenate (e.g., 100-200 µg of protein).

- Add increasing concentrations of [¹²⁵I]5-Iodo-A-85380 to the tubes to determine total binding.

- For determining non-specific binding, add a high concentration of a competing non-labeled ligand (e.g., 1 µM nicotine or cytisine) to a parallel set of tubes before adding the radioligand.

- Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours), as 5-Iodo-A-85380 has a slow dissociation rate.[1]

3. Separation and Counting:

- Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound from the free radioligand.

- Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

- Place the filters in scintillation vials and measure the radioactivity using a gamma counter.

4. Data Analysis:

- Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

- Plot the specific binding as a function of the radioligand concentration.

- Analyze the data using non-linear regression to fit a one-site binding model and determine the Kd and Bmax values.

In Vitro Autoradiography with Brain Sections

This protocol allows for the visualization and quantification of α4β2 nAChR distribution in brain tissue.

1. Brain Section Preparation:

- Rapidly freeze the brain in isopentane cooled with dry ice.

- Section the frozen brain into thin slices (e.g., 10-20 µm) using a cryostat.[5][6]

- Thaw-mount the sections onto gelatin-coated microscope slides and store them at -80°C until use.[5]

2. Pre-incubation:

- Bring the slides to room temperature.

- Pre-incubate the sections in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) for a short period (e.g., 15-30 minutes) to rehydrate the tissue and remove endogenous ligands.[5][6]

3. Radioligand Incubation:

- Incubate the slides with a solution containing [¹²⁵I]5-Iodo-A-85380 at a concentration close to its Kd value.

- To determine non-specific binding, incubate adjacent sections in the same radioligand solution containing a high concentration of a competing non-labeled ligand (e.g., nicotine).[6]

- Incubate for a sufficient duration to allow for equilibrium binding (e.g., 90 minutes at room temperature).[5]

4. Washing and Drying:

- After incubation, wash the slides in ice-cold buffer to remove unbound radioligand. Perform multiple washes of short duration (e.g., 3 x 5 minutes).[5]

- Perform a final quick rinse in ice-cold distilled water to remove buffer salts.[5]

- Dry the slides rapidly, for instance, under a stream of cool, dry air.[5]

5. Imaging and Analysis:

- Expose the dried slides to a phosphor imaging screen or autoradiographic film along with calibrated radioactive standards.[5][7]

- After an appropriate exposure time (which can range from days to weeks depending on the radioactivity), scan the imaging plate or develop the film.

- Quantify the density of binding in different brain regions by comparing the signal intensity to the calibration standards using densitometry software.[7]

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows.

Caption: The two primary stoichiometries of the α4β2 nAChR.

Caption: A generalized workflow for a radioligand binding assay.

Caption: The procedural steps for in vitro autoradiography.

Caption: A simplified signaling pathway following agonist binding to α4β2 nAChRs.

Downstream Signaling Pathways

The binding of an agonist like 5-Iodo-A-85380 to the α4β2 nAChR initiates a cascade of intracellular events. As a ligand-gated ion channel, the primary and most rapid consequence of receptor activation is the influx of cations, predominantly Na⁺ and Ca²⁺, leading to membrane depolarization.

Beyond this immediate electrophysiological effect, the increase in intracellular Ca²⁺ acts as a second messenger, triggering various signaling pathways. One of the key pathways implicated in the long-term effects of α4β2 nAChR activation is the phosphoinositide 3-kinase (PI3K)-Akt signaling cascade.[8] This pathway is crucial for promoting neuronal survival and neuroprotection.[8] Activation of PI3K by calcium-dependent mechanisms leads to the phosphorylation and activation of Akt (also known as protein kinase B), which in turn phosphorylates a range of downstream targets involved in inhibiting apoptosis and promoting cell survival.

Conclusion

5-Iodo-A-85380 is a highly valuable pharmacological tool for the investigation of α4β2 nicotinic acetylcholine receptors. Its high affinity and selectivity, coupled with its differential agonism at the two major receptor stoichiometries, provide a nuanced probe for dissecting the complex roles of this receptor system. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for researchers aiming to utilize this potent radioligand in their studies of nAChR function in health and disease.

References

- 1. 5-Iodo-A-85380, an alpha4beta2 subtype-selective ligand for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of 5-iodo-A-85380, a β2-selective nicotinic receptor agonist, in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photoaffinity Labeling the Agonist Binding Domain of α4β4 and α4β2 Neuronal Nicotinic Acetylcholine Receptors with [125I]Epibatidine and 5[125I]A-85380 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Autoradiography [fz-juelich.de]

- 7. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Agonist 5-Iodo-A-85380: A Technical Guide to its Selectivity Profile Across Nicotinic Acetylcholine Receptor Subunits

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of 5-Iodo-A-85380, a potent agonist for nicotinic acetylcholine receptors (nAChRs). A thorough understanding of its interaction with various nAChR subunits is critical for its application in neuroscience research and as a potential therapeutic agent. This document summarizes key binding affinity and functional potency data, details the experimental methodologies used for these characterizations, and visualizes the complex signaling pathways associated with nAChR activation.

Core Data Presentation: Binding Affinity and Functional Potency

The selectivity of 5-Iodo-A-85380 is primarily characterized by its high affinity for the α4β2* nAChR subtype.[1][2][3] The asterisk indicates the potential presence of other subunits in the receptor complex. The following tables consolidate the available quantitative data from in vitro studies to facilitate a clear comparison of its activity across different nAChR subunits.

| Receptor Subtype | Species | Preparation | Binding Affinity (Kd) | Reference |

| α4β2 | Rat | Brain | 10 pM | [1] |

| α4β2 | Human | Brain | 12 pM | [1] |

Table 1: Binding Affinity (Kd) of 5-Iodo-A-85380 for α4β2 nAChRs. This table highlights the picomolar binding affinity of 5-Iodo-A-85380 for the α4β2 subtype in both rat and human brain tissue, as determined by radioligand binding assays.

| Receptor Subtype | Species/System | Functional Assay | Potency (EC50) | Efficacy | Reference |

| α6β2 | Rat | [3H]dopamine release | 12-35 nM | - | [3] |

| α4β2 | Rat | [3H]dopamine release | 12-35 nM | - | [3] |

| α3β4 | Rat | [3H]ACh release | 5 µM | - | [3] |

| - | Rat | [3H]noradrenaline release | 3.2 µM | - | [3] |

| α3β4 | Cell Line | Ca2+ increase | 1.6 µM | - | [3] |

| α4(2)β2(3) (high-sensitivity) | - | - | Potent | Full Agonist | [2] |

| α4(3)β2(2) (low-sensitivity) | - | - | Potent | Partial Agonist | [2] |

| α6-containing subtypes | - | - | Potent | Partial Agonist | [2] |

Table 2: Functional Potency (EC50) and Efficacy of 5-Iodo-A-85380. This table showcases the functional activity of 5-Iodo-A-85380 across various nAChR subtypes. It demonstrates potent activation of α6β2* and α4β2* receptors, with significantly lower potency at α3β4-containing receptors. The compound exhibits differential efficacy at different stoichiometries of the α4β2 receptor.

In competition binding assays, 5-Iodo-A-85380 is reported to be 850-fold and 27,000-fold more potent at rat brain α4β2* binding sites than at α3β4 and α7 subtypes, respectively.[3] It also shows significantly lower affinity for the muscle-type nAChR.[1]

Key Experimental Protocols

The characterization of 5-Iodo-A-85380's selectivity profile relies on a combination of radioligand binding assays and functional assays. Below are detailed methodologies for these key experiments.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Kd) of a ligand for a specific receptor.

Objective: To quantify the affinity of 5-Iodo-A-85380 for various nAChR subtypes.

General Workflow:

Caption: General workflow for radioligand binding assays.

Detailed Steps:

-

Tissue/Cell Preparation:

-

For endogenous receptors, brain regions rich in the target nAChR subtype (e.g., thalamus for α4β2) are dissected from rats or obtained from human post-mortem tissue.

-

For recombinant receptors, cell lines (e.g., HEK-293, Xenopus oocytes) are transfected with cDNAs encoding the desired α and β subunits.

-

The tissue or cells are homogenized in a suitable buffer (e.g., phosphate buffer) and centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended to create a membrane preparation.

-

-

Binding Assay:

-

Membrane preparations are incubated with a fixed concentration of radiolabeled 5-Iodo-A-85380 (e.g., [125I]5-Iodo-A-85380).

-

To determine binding affinity (Kd), saturation experiments are performed by incubating the membranes with increasing concentrations of the radioligand.

-

To determine the inhibitory constant (Ki) for competitor compounds, competition experiments are conducted by co-incubating the membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor drug.

-

Non-specific binding is determined in the presence of a high concentration of a saturating, non-radioactive ligand (e.g., nicotine or epibatidine).

-

-

Separation and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a gamma counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

Saturation binding data are analyzed using non-linear regression to determine the Kd and the maximum number of binding sites (Bmax).

-

Competition binding data are analyzed to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding), which is then converted to a Ki value using the Cheng-Prusoff equation.

-

Functional Assays: Neurotransmitter Release

These assays measure the physiological response to receptor activation, providing information on the potency (EC50) and efficacy of an agonist.

Objective: To determine the functional potency of 5-Iodo-A-85380 in stimulating neurotransmitter release from synaptosomes.

General Workflow:

Caption: General workflow for neurotransmitter release assays.

Detailed Steps:

-

Synaptosome Preparation:

-

A specific brain region (e.g., striatum for dopamine release, hippocampus for norepinephrine release) is dissected.

-

The tissue is homogenized, and synaptosomes (resealed nerve terminals) are isolated using a series of centrifugation steps, often including a density gradient.

-

-

Radiolabel Loading:

-

Synaptosomes are incubated with a radioactive neurotransmitter (e.g., [3H]dopamine) which is taken up into the synaptic vesicles.

-

-

Neurotransmitter Release:

-

The loaded synaptosomes are placed in a superfusion apparatus and continuously perfused with a physiological buffer.

-

After a baseline period, the synaptosomes are stimulated with different concentrations of 5-Iodo-A-85380.

-

The superfusate is collected in fractions.

-

-

Quantification and Data Analysis:

-

The amount of radioactivity in each collected fraction is measured by liquid scintillation counting.

-

The release of the neurotransmitter is expressed as a percentage of the total radioactivity present in the synaptosomes at the start of the stimulation.

-

Concentration-response curves are generated, and the EC50 value (the concentration of agonist that produces 50% of the maximal response) is calculated.

-

nAChR Signaling Pathways

Activation of nAChRs by agonists like 5-Iodo-A-85380 can trigger a variety of downstream signaling cascades, extending beyond their primary function as ion channels. These pathways can be broadly categorized into ionotropic and metabotropic signaling.

Ionotropic Signaling Pathway

The canonical signaling mechanism for nAChRs is through direct ion channel gating.

Caption: Canonical ionotropic nAChR signaling pathway.

Upon binding of 5-Iodo-A-85380, the nAChR undergoes a conformational change, opening its integral ion channel. This allows for the rapid influx of cations, primarily Na+ and Ca2+, leading to membrane depolarization and subsequent cellular responses such as the generation of an action potential or the release of neurotransmitters.

Metabotropic Signaling Pathways

Recent evidence suggests that nAChRs can also initiate intracellular signaling cascades independent of their ion channel function, or as a consequence of the ion flux they mediate.

Caption: Examples of metabotropic nAChR signaling pathways.

-

α7 nAChR-Mediated Signaling: The α7 nAChR has been shown to couple to Gαq proteins, activating phospholipase C (PLC) and leading to inositol 1,4,5-trisphosphate (IP3)-dependent release of Ca2+ from intracellular stores.[4] Additionally, α7 nAChRs can interact with Janus kinase 2 (JAK2), leading to the activation of the signal transducer and activator of transcription 3 (STAT3), which can modulate gene expression.[4]

-

α4β2 nAChR-Mediated Signaling: The influx of Ca2+ through α4β2 nAChRs can activate the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway.[5][6] This pathway is crucial for promoting cell survival and neuroprotection.[5][6]

References

- 1. 5-Iodo-A-85380, an alpha4beta2 subtype-selective ligand for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of 5-iodo-A-85380, a β2-selective nicotinic receptor agonist, in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional responses and subunit composition of presynaptic nicotinic receptor subtypes explored using the novel agonist 5-iodo-A-85380 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vivo Pharmacokinetics of 5-Iodo-A-85380 in Rodents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-A-85380, a selective ligand for the α4β2 nicotinic acetylcholine receptor (nAChR), has emerged as a valuable tool in neuroscience research and drug development. Its primary application lies in the in vivo imaging of α4β2 nAChRs, which are implicated in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of 5-Iodo-A-85380 in rodent models, with a focus on its biodistribution, brain uptake, and the experimental methodologies employed in its evaluation. While detailed plasma pharmacokinetic and metabolic profiles are not extensively documented in publicly available literature, this guide synthesizes the existing data to offer a thorough understanding of the compound's behavior in preclinical studies.

Introduction

5-Iodo-A-85380 is a radioiodinated analog of the potent nAChR agonist A-85380.[1] Its high affinity and selectivity for the α4β2 subtype of nAChRs make it an exceptional radioligand for in vitro and in vivo studies.[2] The α4β2 nAChRs are the most abundant nicotinic receptor subtype in the brain and are crucial modulators of cholinergic neurotransmission, influencing cognitive processes, reward pathways, and mood regulation. Consequently, 5-Iodo-A-85380, particularly when labeled with iodine-123 ([¹²³I]) or iodine-125 ([¹²⁵I]), serves as a powerful imaging agent for single photon emission computed tomography (SPECT) to investigate the distribution and density of these receptors in both healthy and diseased states.[3] A comprehensive understanding of its pharmacokinetic profile in rodents is essential for the design and interpretation of such preclinical imaging studies.

In Vivo Biodistribution and Brain Uptake

The in vivo behavior of 5-Iodo-A-85380 in rodents is characterized by its rapid penetration of the blood-brain barrier and a distribution pattern that aligns with the known densities of α4β2 nAChRs.[2]

Quantitative Biodistribution Data

Studies in mice using [¹²⁵I]5-I-A-85380 have demonstrated significant brain uptake following intravenous administration. The following tables summarize key quantitative findings from the literature.

Table 1: Brain Uptake of [¹²⁵I]5-I-A-85380 in Mice

| Time Post-Injection | Whole Brain Uptake (% Injected Dose) | Reference |

| 15 minutes | 3.1 | [4] |

| 1 hour | Peak levels observed | [3] |

Table 2: Regional Brain Distribution of [¹²⁵I]5-I-A-85380 in Mice at 60 Minutes Post-Injection

| Brain Region | Uptake (% Injected Dose per gram) | Reference |

| Thalamus | 14.9 | [4] |

| Cortex | 8.5 | [4] |

| Cerebellum | 2.4 | [4] |

The high uptake in the thalamus is consistent with the high density of α4β2 nAChRs in this region. The ratio of radioactivity in the thalamus to that in the cerebellum, a region with low α4β2 receptor density, is often used as a measure of specific binding. For [¹²⁵I]5-I-A-85380, this ratio can be substantial, indicating high specific binding.[3]

Table 3: Specific Binding of [¹²⁵I]5-I-A-85380 in Mouse Brain

| Parameter | Value | Reference |

| Thalamus:Cerebellum Radioactivity Ratio | 37 | [3] |

Plasma Pharmacokinetics and Metabolism

Detailed plasma pharmacokinetic parameters such as Cmax, Tmax, and AUC for 5-Iodo-A-85380 in rodents are not extensively reported in the available literature. The majority of studies have focused on the tissue distribution of the radiolabeled compound.

Metabolism studies in baboons using [¹²³I]5-I-A-85380 have shown that while the parent compound remains largely unchanged in the brain (91-98%), significant metabolism occurs in the plasma, with only 23% of the radioactivity corresponding to the parent compound at 90 minutes post-injection.[5] One hypothesized metabolite is 5-iodo-3-pyridinol.[5] However, specific metabolite profiling and quantification in rodents have not been detailed in the reviewed literature.

Experimental Protocols

The in vivo pharmacokinetic evaluation of 5-Iodo-A-85380 in rodents typically involves biodistribution studies using the radiolabeled compound.

Radiosynthesis

5-Iodo-A-85380 is synthesized and radiolabeled with either [¹²³I] or [¹²⁵I].[2] The specific activity of the resulting radioligand is a critical parameter for ensuring that the administered dose does not lead to significant receptor occupancy, which could affect the pharmacokinetic profile.

Animal Models

Studies have been conducted in various rodent models, including different strains of mice and rats.[2][6] To investigate the specificity of binding to the β2 subunit of the nAChR, mice homozygous for a mutation in this subunit have been utilized, in which no specific binding of [¹²⁵I]5-I-A-85380 is observed.[2]

Administration

The most common route of administration for biodistribution studies is intravenous (i.v.) injection, typically into a tail vein.[3] Subcutaneous (s.c.) administration has also been used in pharmacological studies.[7]

Biodistribution Study Protocol

A typical ex vivo biodistribution study protocol involves the following steps:

-

Dose Administration: A known amount of radiolabeled 5-Iodo-A-85380 is administered to the animals.

-

Time Points: Animals are euthanized at various time points post-injection.

-

Tissue Dissection: Blood, brain, and other organs of interest are collected, weighed, and their radioactivity is measured using a gamma counter.

-

Data Analysis: The radioactivity in each tissue is expressed as a percentage of the injected dose per gram of tissue (%ID/g).

To assess the specificity of binding, a separate group of animals can be pre-treated with a high dose of a non-radiolabeled nAChR agonist (e.g., nicotine or unlabeled A-85380) or antagonist to block the specific binding sites.[4]

Imaging Studies

In vivo imaging studies using SPECT can provide dynamic information on the uptake and distribution of [¹²³I]5-I-A-85380 in the rodent brain over time.

Mandatory Visualizations

Signaling Pathway

5-Iodo-A-85380 exerts its effects by acting as an agonist at α4β2 nAChRs. These are ligand-gated ion channels that, upon activation, allow the influx of cations, primarily Na⁺ and Ca²⁺, leading to neuronal depolarization. The influx of calcium can trigger various downstream signaling cascades.

Caption: Signaling pathway of 5-Iodo-A-85380 via α4β2 nAChR activation.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an ex vivo biodistribution study of radiolabeled 5-Iodo-A-85380 in rodents.

Caption: Workflow for rodent ex vivo biodistribution study.

Conclusion and Future Directions

5-Iodo-A-85380 is a well-characterized radioligand with favorable properties for in vivo imaging of α4β2 nAChRs in rodents. Its rapid brain penetration and high specific binding in receptor-rich regions provide a robust tool for preclinical research. However, a significant gap exists in the understanding of its plasma pharmacokinetics and metabolic fate in rodents. Future studies should aim to:

-

Characterize the full plasma pharmacokinetic profile of 5-Iodo-A-85380 in rats and mice, including the determination of Cmax, Tmax, AUC, and clearance.

-

Identify and quantify the major metabolites of 5-Iodo-A-85380 in rodent plasma and brain.

-

Develop and validate sensitive analytical methods, such as LC-MS/MS, for the simultaneous quantification of 5-Iodo-A-85380 and its metabolites in biological matrices.

A more complete understanding of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Iodo-A-85380 will enhance its utility as a research tool and provide a more comprehensive framework for the interpretation of in vivo imaging data.

References

- 1. A‐85380: A Pharmacological Probe for the Preclinical and Clinical Investigation of the α4β2 Neuronal Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Iodo-A-85380, an alpha4beta2 subtype-selective ligand for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo studies with [125I]5-I-A-85380, a nicotinic acetylcholine receptor radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemical fate of the nicotinic acetylcholinergic radiotracer [123I]5-IA-85380 in baboon brain and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Self-administration of 5-iodo-A-85380, a beta2-selective nicotinic receptor ligand, by operantly trained rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological characterization of 5-iodo-A-85380, a β2-selective nicotinic receptor agonist, in mice - PMC [pmc.ncbi.nlm.nih.gov]

Blood-Brain Barrier Penetration of Radiolabeled 5-Iodo-A-85380: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the blood-brain barrier (BBB) penetration of radiolabeled 5-Iodo-A-85380, a selective ligand for the α4β2 nicotinic acetylcholine receptor (nAChR). This document consolidates key quantitative data, details established experimental protocols, and presents visual workflows to facilitate understanding and replication of pivotal studies in the field.

Introduction

5-Iodo-A-85380 is a valuable radioligand for in vivo imaging of α4β2 nAChRs, which are implicated in various neurological and psychiatric disorders. A critical characteristic for any central nervous system (CNS) imaging agent is its ability to effectively cross the blood-brain barrier. Numerous studies have demonstrated that 5-Iodo-A-85380 rapidly penetrates the BBB, enabling the visualization and quantification of its target receptors in the brain.[1] This guide delves into the specifics of its brain uptake and distribution.

Quantitative Data on Brain Penetration and Distribution

The brain uptake and regional distribution of radiolabeled 5-Iodo-A-85380 have been quantified in various animal models and humans. The following tables summarize key findings from the literature.

Table 1: Brain Uptake of Radiolabeled 5-Iodo-A-85380

| Species | Radiotracer | Time Post-Injection | Brain Uptake (% Injected Dose) | Reference |

| Mouse | [¹²⁵I]5-I-A-85380 | 1 hour (peak) | Not specified | [2][3] |

| Human | [¹²³I]5-I-A-85380 | 1 hour | 4.6 ± 0.4 | [4] |

Table 2: Regional Brain Distribution and Specific Binding of Radiolabeled 5-Iodo-A-85380

| Species | Radiotracer | Key Regions of High Uptake | Thalamus:Cerebellum Ratio | Reference |

| Mouse | [¹²⁵I]5-I-A-85380 | Thalamus | 37 | [2][3] |

| Rhesus Monkey | [¹²³I]5-I-A-85380 | Thalamus, Frontal Cortex, Basal Ganglia | Not specified | [2] |

| Human | [¹²³I]5-I-A-85380 | Thalamus | Not specified | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in assessing the BBB penetration of radiolabeled 5-Iodo-A-85380.

Radiolabeling of 5-Iodo-A-85380

The synthesis of radiolabeled 5-Iodo-A-85380 is a critical first step. Both Iodine-125 (for in vitro and preclinical ex vivo studies) and Iodine-123 (for in vivo SPECT imaging) have been successfully incorporated.

Protocol for Radioiodination (General Approach):

-

Precursor: Start with a suitable precursor, such as a non-iodinated or trialkyltin derivative of A-85380.

-

Radioiodide: Obtain commercially available Na[¹²⁵I] or Na[¹²³I] in a dilute NaOH solution.

-

Reaction: The radioiodination can be achieved through electrophilic substitution on an activated aromatic ring or via an iododestannylation reaction.

-

For electrophilic substitution, an oxidizing agent like Chloramine-T is often used to generate the reactive iodine species. The reaction is typically performed in a buffered solution at room temperature.

-

For iododestannylation, the trialkyltin precursor is reacted with the radioiodide in the presence of a mild oxidizing agent.

-

-

Quenching: The reaction is quenched by adding a reducing agent, such as sodium metabisulfite.

-

Purification: The radiolabeled product is purified from unreacted radioiodide and other reaction components using high-performance liquid chromatography (HPLC). A reverse-phase C18 column is commonly employed with a mobile phase gradient of acetonitrile and water containing a small amount of a modifying agent like trifluoroacetic acid.

-

Quality Control: The radiochemical purity and identity of the final product are confirmed by radio-TLC or analytical HPLC.

In Vivo Brain Uptake Studies in Rodents

These studies are fundamental to determining the extent and rate of BBB penetration.

Protocol for Mouse Brain Uptake Study:

-

Animal Preparation: Use healthy, adult mice (e.g., C57BL/6). Acclimatize the animals to the laboratory environment for at least one week before the experiment.

-

Radiotracer Administration: Formulate the purified radiolabeled 5-Iodo-A-85380 in sterile saline. Administer a known amount of radioactivity to each mouse via intravenous (i.v.) injection into the tail vein.

-

Time Points: Euthanize groups of mice at various time points post-injection (e.g., 2, 15, 30, 60, 120, and 240 minutes).

-

Tissue Collection: Immediately following euthanasia, collect blood via cardiac puncture and perfuse the animal with saline to remove residual blood from the organs. Dissect the whole brain and other organs of interest.

-

Radioactivity Measurement: Weigh the collected tissues and measure the radioactivity in each sample using a gamma counter.

-

Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for the brain and other organs at each time point. The brain-to-blood ratio can also be determined by dividing the %ID/g in the brain by the %ID/g in the blood.

Ex Vivo Brain Autoradiography

This technique provides a visual representation of the regional distribution of the radioligand within the brain.

Protocol for Ex Vivo Autoradiography:

-

Animal Dosing: Administer radiolabeled 5-Iodo-A-85380 to the animal as described in the in vivo uptake study protocol.

-

Brain Extraction: At a predetermined time point (e.g., the time of peak brain uptake), euthanize the animal and carefully extract the brain.

-

Freezing: Rapidly freeze the brain in isopentane cooled with dry ice or liquid nitrogen to preserve its structure.

-

Sectioning: Mount the frozen brain on a cryostat chuck and cut thin coronal or sagittal sections (e.g., 20 µm). Thaw-mount the sections onto microscope slides.

-

Exposure: Appose the slides to a phosphor imaging plate or X-ray film in a light-tight cassette. The exposure time will depend on the amount of radioactivity in the tissue.

-

Imaging and Analysis: Scan the imaging plate using a phosphor imager or develop the film. The resulting image will show the distribution of radioactivity, which corresponds to the location of the radioligand, in the brain sections. Densitometric analysis can be performed to quantify the relative radioactivity in different brain regions.

In Vivo SPECT Imaging in Non-Human Primates

SPECT imaging allows for the non-invasive visualization and quantification of radiotracer distribution in the living brain over time.

Protocol for SPECT Imaging in Rhesus Monkeys:

-

Animal Preparation: Anesthetize the monkey and maintain anesthesia throughout the imaging procedure. Place a catheter in a peripheral vein for radiotracer administration and another for blood sampling. Position the animal's head in the center of the SPECT scanner's field of view.

-

Radiotracer Injection: Administer a bolus injection of [¹²³I]5-I-A-85380 through the intravenous catheter.

-

SPECT Data Acquisition: Begin dynamic SPECT scanning immediately after the injection and continue for a specified period (e.g., 4 hours). The acquisition parameters (e.g., energy window, matrix size, projection angles) should be optimized for ¹²³I.

-

Image Reconstruction: Reconstruct the acquired projection data into a series of 3D images over time using an appropriate algorithm (e.g., filtered back-projection or iterative reconstruction) with corrections for attenuation and scatter.

-

Data Analysis: Draw regions of interest (ROIs) on the reconstructed images corresponding to different brain structures (e.g., thalamus, cortex, cerebellum). Generate time-activity curves (TACs) for each ROI by plotting the radioactivity concentration as a function of time. Kinetic modeling can be applied to these TACs to estimate parameters such as the volume of distribution (VT), which is related to receptor density.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures described above.

Caption: Workflow for in vivo and ex vivo assessment of 5-Iodo-A-85380.

Conclusion

Radiolabeled 5-Iodo-A-85380 demonstrates favorable properties for a CNS radioligand, including rapid and significant penetration of the blood-brain barrier. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other novel radiopharmaceuticals targeting nicotinic acetylcholine receptors. The quantitative data confirm its utility in visualizing the distribution of α4β2 nAChRs in the brain, making it a valuable tool in neuroscience research and drug development.

References

- 1. Quantitative ex vivo and in vitro receptor autoradiography using 11C-labeled ligands and an imaging plate: a study with a dopamine D2-like receptor ligand [11C]nemonapride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vivo studies with [125I]5-I-A-85380, a nicotinic acetylcholine receptor radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-[123I]Iodo-A-85380: assessment of pharmacological safety, radiation dosimetry and SPECT imaging of brain nicotinic receptors in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [123I]5-IA-85380 SPECT imaging of beta2-nicotinic acetylcholine receptor availability in the aging human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of A-85380 Analogs: A Technical Guide for Researchers

Introduction

A-85380, with the chemical name 3-(2(S)-azetidinylmethoxy)pyridine, is a potent and selective agonist for the α4β2 nicotinic acetylcholine receptor (nAChR) subtype.[1] Its discovery has been a pivotal moment in the exploration of nAChRs as therapeutic targets for a range of central nervous system disorders, including pain, neurodegenerative diseases, and addiction.[2] This technical guide provides an in-depth overview of the discovery, development, and pharmacological characterization of A-85380 and its analogs, intended for researchers, scientists, and drug development professionals.

Core Compound Profile: A-85380

A-85380 emerged from research efforts to develop subtype-selective nAChR ligands to minimize the side effects associated with non-selective nicotinic agonists like nicotine.[2] It exhibits high affinity and full agonist activity at the α4β2 nAChR, the most abundant nAChR subtype in the brain.[1][3] This selectivity is crucial for its pharmacological profile, as the α4β2 subtype is implicated in the analgesic effects of nicotinic agonists.[1][2]

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of A-85380 and a selection of its key analogs for the α4β2 nAChR. This data is essential for understanding the structure-activity relationships within this class of compounds.

Table 1: Binding Affinities (Ki) of A-85380 and Analogs for α4β2 nAChR

| Compound | Modification | Ki (nM) | Radioligand | Tissue/Cell Source | Reference |

| A-85380 | Parent Compound | 0.05 | --INVALID-LINK---Cytisine | Rat Brain Membranes | [4] |

| A-84543 | N-methyl-pyrrolidinylmethoxy | 1.9 | [3H]Epibatidine | Rat α4β2 nAChRs | [4] |

| (S)-1 | 5-substituted A-84543 analog | 0.85 | [3H]Epibatidine | Rat α4β2 nAChRs | [4] |

| ABT-594 | 2-chloro-5-(2-azetidinylmethoxy)pyridine | 0.037 | Not Specified | Neuronal nAChR | [5] |

| 5-Iodo-A-85380 | 5-iodo substitution | 0.06 | [3H]Epibatidine | α4β2 receptor | [6] |

| (S,R)-14 | A-84543 analog | 27 | Not Specified | α4β2 nAChR | [4] |

Table 2: Functional Potencies (EC50) of A-85380 and Analogs at α4β2 nAChR

| Compound | EC50 (µM) | Functional Assay | Cell Line | Reference |

| A-85380 | 1.0 (high sensitivity) | Whole-cell peak-current | Oocytes | [3] |

| A-85380 | 97 (low sensitivity) | Whole-cell peak-current | Oocytes | [3] |

| 5-Iodo-A-85380 | Not Specified | Neuronal Firing | Dopaminergic Neurons | [7] |

| ABT-594 | Not Specified | Neuronal Firing | Dopaminergic Neurons | [7] |

| (S)-7 | 73 | Not Specified | Not Specified | [4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of research on A-85380 analogs.

Protocol 1: Radioligand Binding Assay for α4β2 nAChR

This protocol is for determining the binding affinity (Ki) of test compounds for the α4β2 nAChR using a competition binding assay with a radiolabeled ligand such as --INVALID-LINK---cytisine or [3H]epibatidine.

Materials:

-

Rat brain tissue or cells stably expressing α4β2 nAChRs

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Radioligand: --INVALID-LINK---cytisine or [3H]epibatidine

-

Non-specific binding control: High concentration of a non-labeled ligand (e.g., 100 µM nicotine)

-

Test compounds (A-85380 analogs) at various concentrations

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue or cells in ice-cold Homogenization Buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Resuspend the pellet in fresh Assay Buffer. Determine protein concentration using a standard protein assay.

-

Binding Reaction: In triplicate, combine the membrane preparation (50-100 µg of protein), radioligand (at a concentration near its Kd), and either Assay Buffer (for total binding), non-specific binding control, or test compound in a final volume of 250 µL.

-

Incubation: Incubate the reaction mixtures at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in Assay Buffer. Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay - Rubidium (Rb+) Efflux

This protocol measures the functional potency (EC50) of A-85380 analogs as agonists at the α4β2 nAChR by assessing their ability to stimulate the efflux of 86Rb+ from cells expressing the receptor.

Materials:

-

Cells stably expressing α4β2 nAChRs (e.g., SH-EP1 cells)

-

Culture medium

-

Loading Buffer: Physiological salt solution containing 86RbCl

-

Assay Buffer: Physiological salt solution

-

Test compounds (A-85380 analogs) at various concentrations

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Cell Culture: Plate cells in 24-well plates and grow to confluency.

-

Loading: Wash the cells with Assay Buffer and then incubate with Loading Buffer containing 86RbCl for 1-2 hours at 37°C to allow for the uptake of the radioactive tracer.

-

Washing: Wash the cells rapidly with ice-cold Assay Buffer to remove extracellular 86Rb+.

-

Stimulation: Add Assay Buffer containing various concentrations of the test compound to the wells and incubate for a short period (e.g., 2-5 minutes) at room temperature.

-

Efflux Collection: Collect the supernatant (containing the effluxed 86Rb+) from each well.

-

Cell Lysis: Lyse the cells with a detergent solution to release the remaining intracellular 86Rb+.

-

Quantification: Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

-

Data Analysis: Calculate the percentage of 86Rb+ efflux for each concentration of the test compound. Plot the percentage of efflux against the log concentration of the agonist. Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression.

Protocol 3: In Vivo Analgesic Activity - Tail-Flick Test

This protocol assesses the analgesic properties of A-85380 analogs in rodents by measuring the latency to a tail-flick response to a thermal stimulus.[8][9]

Materials:

-

Male Sprague-Dawley rats or Swiss Webster mice

-

Tail-flick analgesiometer with a radiant heat source

-

Test compounds (A-85380 analogs) dissolved in a suitable vehicle

-

Vehicle control

-

Positive control (e.g., morphine)

Procedure:

-

Acclimation: Acclimate the animals to the testing room and the restraining device for at least 30 minutes before the experiment.

-

Baseline Latency: Gently place the animal in the restraining device and position its tail over the radiant heat source. Measure the baseline latency for the animal to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.[9]

-

Drug Administration: Administer the test compound, vehicle, or positive control via a suitable route (e.g., intraperitoneal, subcutaneous, or oral).

-

Post-Treatment Latency: At various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), measure the tail-flick latency again.

-

Data Analysis: Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the analgesic effect.

Protocol 4: In Vivo Analgesic Activity - Hot Plate Test

This protocol evaluates the analgesic effects of A-85380 analogs by measuring the reaction time of rodents to a heated surface.[10][11]

Materials:

-